8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one
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Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one is a heterocyclic compound that features a seven-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a serotonin receptor agonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one can be achieved through various synthetic routes. One common method involves the reaction of chloro-phenethylamine with 2-chloropropionyl chloride, followed by Friedel-Crafts alkylation and reductive splitting . Another method uses ethanol chlorobenzene as the starting material, involving bromide replacement, Friedel-Crafts alkylation, and subsequent reduction .
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials and cost-effective reagents. For example, the use of chlorine acid as a starting material, followed by condensation with isopropyl amine, reduction, and Friedel-Crafts alkylation, is a common industrial approach .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly as a serotonin receptor agonist.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one involves its interaction with serotonin receptors. Specifically, it acts as a selective serotonin 5-HT2C receptor agonist, which plays a role in regulating appetite and satiety. This interaction leads to the activation of downstream signaling pathways that influence feeding behavior and energy balance .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one include:
Lorcaserin: A selective serotonin 5-HT2C receptor agonist used for the treatment of obesity.
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Another compound with similar structural features and pharmacological properties.
Uniqueness
What sets this compound apart is its specific substitution pattern and its potential for selective serotonin receptor modulation. This makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C10H10ClNO |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
7-chloro-1,2,3,4-tetrahydro-3-benzazepin-5-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-2-1-7-3-4-12-6-10(13)9(7)5-8/h1-2,5,12H,3-4,6H2 |
InChI Key |
VGBOINATZGEHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=O)C2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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